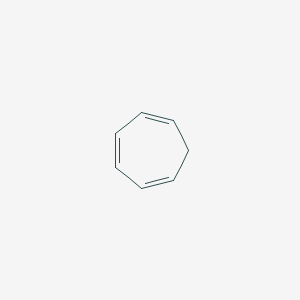

Cycloheptatriene

Description

Properties

IUPAC Name |

cyclohepta-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-2-4-6-7-5-3-1/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVJITGCYZJHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Record name | CYCLOHEPTATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073909 | |

| Record name | 1,3,5-Cycloheptatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cycloheptatriene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [CAMEO] Yellow liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | CYCLOHEPTATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloheptatriene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

23.5 [mmHg] | |

| Record name | Cycloheptatriene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

544-25-2 | |

| Record name | CYCLOHEPTATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloheptatriene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropilidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Cycloheptatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptatriene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-CYCLOHEPTATRIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P58Q106NTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Theoretical Investigation into the Aromaticity of the Cycloheptatriene System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed theoretical examination of the aromaticity within the cycloheptatriene system, focusing on the neutral molecule, its corresponding cation (the tropylium (B1234903) ion), and its anion. Aromaticity is a critical concept in chemistry, influencing molecular stability, reactivity, and spectroscopic properties, which are all of paramount interest in drug design and materials science. This document summarizes key theoretical findings, presents quantitative data from computational studies, and outlines the methodologies used to derive these insights.

Introduction to Aromaticity

Aromaticity describes a property of cyclic, planar molecules with a ring of resonance bonds that imparts increased stability compared to other geometric or connective arrangements with the same set of atoms. The foundational principle for identifying aromatic compounds is Hückel's Rule , which states that for a planar, cyclic molecule to be aromatic, it must possess a continuous ring of p-orbitals and contain [4n+2] π-electrons , where 'n' is a non-negative integer (e.g., 2, 6, 10 π-electrons).[1] Conversely, planar, cyclic, conjugated molecules with 4n π-electrons (e.g., 4, 8, 12) are termed anti-aromatic and are highly unstable.[2][3] Molecules that fail to meet the criteria of being both cyclic and planar, or lack a continuous conjugated system, are classified as non-aromatic.[4]

The this compound framework provides a classic textbook case for illustrating these three distinct categories of aromaticity through its neutral, cationic, and anionic forms.

The this compound System: A Tale of Three Species

2.1. This compound (C₇H₈): The Non-Aromatic Precursor

This compound is a seven-membered ring containing three conjugated double bonds and one sp³-hybridized methylene (B1212753) (-CH₂-) group.[5][6] This saturated carbon atom disrupts the cyclic delocalization of the six π-electrons.[5][7] The presence of the sp³ center forces the ring into a non-planar, boat-like conformation, thereby violating a key requirement for aromaticity.[8] Consequently, this compound is classified as a non-aromatic molecule, behaving chemically like a typical conjugated alkene.[5][9]

2.2. Tropylium Cation ([C₇H₇]⁺): A Quintessential Aromatic Ion

The removal of a hydride ion (H⁻) from the methylene bridge of this compound results in the formation of the tropylium cation.[5][10] This process leaves behind a vacant p-orbital, rehybridizing the carbon atom to sp² and rendering the entire seven-membered ring planar.[5][6] The resulting ion is cyclic, planar, and features a continuous ring of seven p-orbitals.[11]

Crucially, the tropylium cation contains six π-electrons, satisfying Hückel's rule for aromaticity (4n+2, where n=1).[12][13] This aromatic character confers exceptional stability upon the tropylium cation, far greater than that of typical carbocations.[10][14] The positive charge and the six π-electrons are fully delocalized over all seven carbon atoms, resulting in a highly symmetric D₇h structure where all C-C bonds are of equal length (experimentally determined to be ~147 pm).[11][15] This delocalization is confirmed by ¹H and ¹³C NMR spectroscopy, where each shows only a single peak, indicating that all seven protons and all seven carbons are chemically equivalent.[10][16]

2.3. Cycloheptatrienyl Anion ([C₇H₇]⁻): An Antiaromatic Species

In contrast, the deprotonation of this compound at the methylene carbon yields the cycloheptatrienyl anion. This species contains a total of eight π-electrons (three double bonds plus a lone pair).[2] If the cycloheptatrienyl anion were to adopt a planar conformation, it would fit the criteria for anti-aromaticity (a 4n system, where n=2), leading to significant destabilization.[2][14] To avoid this energetically unfavorable state, the molecule distorts from planarity, with the lone-pair-bearing carbon becoming sp³-hybridized. This structural change breaks the continuous conjugation, and the system is consequently classified as non-aromatic, though its planar transition state is distinctly anti-aromatic.[2]

Logical Relationships and Transformations

The relationship between these three species highlights the profound impact of electron count and geometry on chemical stability.

Quantitative Theoretical Data

Computational chemistry provides powerful tools for quantifying aromaticity.[17] Key metrics include Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE).

-

NICS: This is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom (with no basis functions) at the center of the ring and computing its magnetic shielding. A significantly negative NICS value (e.g., for benzene, ~ -10 ppm) indicates a diatropic ring current, a hallmark of aromaticity. Conversely, a positive NICS value signifies a paratropic ring current, characteristic of anti-aromaticity. Values near zero suggest a non-aromatic system.

-

ASE: This energetic criterion measures the stabilization gained by cyclic delocalization compared to an appropriate acyclic reference compound. A large positive ASE indicates aromaticity, while a negative ASE suggests anti-aromaticity.

| Species | π-Electron Count | Planarity | Aromaticity Class | Calculated NICS(1) (ppm)¹ | Aromaticity (vs. Benzene)² |

| This compound (C₇H₈) | 6 | Non-planar | Non-aromatic | ~ -4.7 | ~ 30% |

| Tropylium Cation ([C₇H₇]⁺) | 6 | Planar | Aromatic | ~ -7.6 | 22% - 50% |

| Cycloheptatrienyl Anion ([C₇H₇]⁻) | 8 | Non-planar | Antiaromatic (TS) | > 0 | N/A |

| ¹ NICS(1) refers to the value calculated 1 Å above the ring plane. Specific values can vary with computational level. | |||||

| ² Based on experimental and theoretical comparisons.[16][18] |

Computational Protocols

The theoretical data presented are typically derived from a series of computational steps. The following outlines a standard protocol for assessing the aromaticity of a molecule like the tropylium cation using Density Functional Theory (DFT).

Protocol: DFT-Based Aromaticity Assessment

-

Structure Definition:

-

Define the initial 3D coordinates of the molecule (e.g., tropylium cation) in a suitable format (e.g., Z-matrix or Cartesian coordinates).

-

-

Geometry Optimization:

-

Perform a geometry optimization to find the lowest energy structure. This is crucial to confirm the planarity of the system.

-

Method: DFT.

-

Functional: B3LYP (a common hybrid functional).

-

Basis Set: 6-311+G(d,p) (provides a good balance of accuracy and computational cost for such systems).

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory as the optimization.

-

Purpose: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies). An imaginary frequency would indicate a transition state.

-

-

Aromaticity Index Calculation (NICS):

-

Using the optimized geometry, perform a Nuclear Magnetic Resonance (NMR) calculation.

-

Method: Gauge-Independent Atomic Orbital (GIAO) method is standard.[19]

-

Procedure:

-

Place a ghost atom (Bq) at the geometric center of the ring.

-

Place additional ghost atoms at various points, such as 1.0 Å above the ring center (for the NICS(1) value), to probe the magnetic shielding tensor at different locations.

-

The calculated isotropic shielding value for the ghost atom is then inverted to give the NICS value (NICS = -σ_iso).

-

-

Conclusion and Relevance

The theoretical study of the this compound system provides clear and computationally verifiable examples of aromaticity, anti-aromaticity, and non-aromaticity. The tropylium cation stands out as a remarkably stable aromatic species due to its fulfillment of Hückel's rule.[13][20] These fundamental principles are not merely academic; they have profound implications in drug development and materials science. The stability and electronic properties conferred by aromatic rings are central to the structure of many pharmaceuticals and functional organic materials. A deep understanding of these theoretical underpinnings allows researchers to predict molecular stability, tune electronic properties, and design novel molecules with desired characteristics.

References

- 1. Hückel's rule - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Huckel's Rule and 4n+2 Electrons - Chemistry Steps [chemistrysteps.com]

- 4. Aromatic, Antiaromatic, or Nonaromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. Aromatic Tropylium or Cycloheptatrienyl Cation [quirkyscience.com]

- 9. expertsmind.com [expertsmind.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Cycloheptatrienyl Cation | bartleby [bartleby.com]

- 12. mdpi.com [mdpi.com]

- 13. Tropylium cation - Wikipedia [en.wikipedia.org]

- 14. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aromaticity. Modern Computational Methods and Applications [researchandmarkets.com]

- 18. researchgate.net [researchgate.net]

- 19. Overview of the computational methods to assess aromaticity [ouci.dntb.gov.ua]

- 20. quora.com [quora.com]

An In-depth Technical Guide to the Valence Tautomerism of Cycloheptatriene and Norcaradiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the dynamic equilibrium between cycloheptatriene (CHT) and its valence tautomer, norcaradiene (NCD). This fascinating molecular rearrangement is of significant interest in organic synthesis and drug development, as the reactivity of the two isomers differs substantially, allowing for selective chemical transformations. This document summarizes key thermodynamic and kinetic data, details experimental protocols for studying the equilibrium, and provides visual representations of the underlying processes.

The this compound-Norcaradiene Equilibrium: A Fundamental Overview

This compound (CHT), a seven-membered ring containing three conjugated double bonds, exists in a dynamic equilibrium with its bicyclic isomer, norcaradiene (NCD), which features a cyclopropane (B1198618) ring. This interconversion is a thermally allowed, disrotatory 6π-electrocyclic reaction.

Recent computational studies have highlighted the role of quantum mechanical tunneling in the isomerization, particularly at low temperatures, suggesting that the half-life of the parent norcaradiene is extremely short, rendering it difficult to detect under these conditions.[1][2]

Quantitative Data on the Tautomeric Equilibrium

The position of the CHT-NCD equilibrium is profoundly influenced by substituents, particularly at the C7 position (the methylene (B1212753) bridge) and on the ring itself. The following tables summarize key quantitative and semi-quantitative data from both experimental and computational studies.

Table 1: Thermodynamic and Kinetic Data for the Parent CHT-NCD System (Computational)

| Parameter | Value | Method/Conditions | Reference |

| ΔG (298.15 K) | 5.2 kcal/mol | revDSD/CBS, cyclohexane | [1] |

| Keq (298.15 K) | ~7.5 x 10⁻⁵ (favoring CHT) | Calculated from ΔG | [1] |

| Forward Rate Constant (NCD→CHT) at 100 K | 6.5 x 10⁴ s⁻¹ | CVT/SCT calculations | [1] |

| Reverse Rate Constant (CHT→NCD) at 100 K | 6.4 x 10⁻⁷ s⁻¹ | CVT/SCT calculations | [1] |

| Equilibrium Constant (Keq) at 100 K | 1 x 10¹¹ (favoring CHT) | CVT/SCT calculations | [1] |

Note: The computational data from García de la Concepción et al. (2024) suggests that at low temperatures, the equilibrium is overwhelmingly shifted towards this compound, and the isomerization from norcaradiene is extremely rapid due to quantum tunneling.[1]

Table 2: Influence of Substituents on the this compound (CHT) vs. Norcaradiene (NCD) Equilibrium (Experimental, Semi-Quantitative)

This table is compiled from studies on azulenone and other this compound systems, primarily using ¹H NMR spectroscopy to estimate the tautomer ratio at room temperature. The percentage of the CHT tautomer is indicative of the equilibrium position.

| Substituent(s) | % CHT (approx.) | Observations | Reference(s) |

| Unsubstituted (Parent Azulenone) | >95% | The equilibrium strongly favors the this compound form. | [3] |

| 7,7-dicyano | Low | Strong π-accepting groups at C7 significantly stabilize the norcaradiene isomer by withdrawing electron density from the Walsh orbitals of the cyclopropane ring. The NCD is stable in this case. | [4] |

| 7-CN, 7-CF₃ | ~50% | A combination of electron-withdrawing groups leads to a more balanced equilibrium that is sensitive to temperature. | [3] |

| 7,7-bis(trifluoromethyl) | >95% | While CF₃ is electron-withdrawing, its steric bulk can destabilize the norcaradiene form, shifting the equilibrium back towards the this compound. | [3] |

| 7-COOR (e.g., CO₂Me) | High | Ester groups at C7 also favor the norcaradiene form compared to an unsubstituted system, but less so than cyano groups. | [3] |

| 7-Alkyl | >95% | Electron-donating alkyl groups at C7 generally favor the this compound tautomer. | [3] |

| Bridgehead Methyl (on Azulenone) | Lower than parent | A methyl group at the bridgehead position can sterically favor the puckered norcaradiene structure. | [3] |

| C2/C3 Alkyl (on Azulenone) | Varies | The steric demand of substituents on the seven-membered ring influences the equilibrium, generally shifting it towards the norcaradiene form as steric bulk increases. | [3] |

Experimental Protocols

The primary experimental technique for investigating the this compound-norcaradiene equilibrium is Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.

Determining Tautomer Ratios and Thermodynamic Parameters using VT-NMR

This protocol outlines the procedure for determining the equilibrium constant (Keq) at various temperatures and subsequently calculating the standard enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.

3.1.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent with a wide liquid range that is appropriate for the desired temperature study (e.g., deuterated toluene, dichloromethane, or tetrahydrofuran). The solvent should fully dissolve the sample at all temperatures to be studied.

-

Concentration: Prepare a dilute solution (e.g., 10-20 mM) of the substituted this compound in the chosen deuterated solvent. This minimizes intermolecular interactions.

-

NMR Tube: Use a high-quality, medium-walled NMR tube (e.g., Wilmad 528-PP or equivalent) to ensure it can withstand the temperature changes. Do not flame-seal the tube if the temperature will be raised significantly above the solvent's boiling point at atmospheric pressure.

3.1.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Use an NMR spectrometer equipped with a variable temperature unit.

-

Temperature Calibration: Calibrate the probe temperature using a standard sample (e.g., methanol (B129727) for low temperatures, ethylene (B1197577) glycol for high temperatures) before beginning the experiment to ensure accurate temperature readings.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature.

-

Temperature Variation: Gradually change the temperature to the first target value. Allow the sample to equilibrate for at least 10-15 minutes after the spectrometer reports that the target temperature is stable.[5]

-

Data Acquisition at Each Temperature: At each temperature point, re-shim the spectrometer to optimize the magnetic field homogeneity. Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration.

-

Temperature Range: Repeat steps 4 and 5 for a series of temperatures, covering a range as wide as is feasible for the sample and solvent.

3.1.3. Data Analysis

-

Signal Assignment: Identify the characteristic signals for both the this compound and norcaradiene tautomers. The protons at the bridgehead carbons (C1 and C6) of the norcaradiene are typically shifted significantly upfield (around 2.8–3.5 ppm) compared to the corresponding olefinic protons in the this compound (around 5.2–5.3 ppm).[3]

-

Integration: Carefully integrate the well-resolved signals corresponding to each tautomer.

-

Calculate Keq: For each temperature (T), calculate the equilibrium constant (Keq = [NCD]/[CHT]) from the ratio of the integrals. Be sure to normalize for the number of protons giving rise to each signal.

-

Van't Hoff Plot: Plot ln(Keq) versus 1/T (in Kelvin). According to the van't Hoff equation (ln(Keq) = -ΔH°/RT + ΔS°/R), this plot should be linear.

-

Determine ΔH° and ΔS°: The slope of the line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, where R is the gas constant (8.314 J/mol·K). From these values, the standard enthalpy and entropy of the reaction can be determined.

Visualizing the Process and Workflow

The following diagrams, generated using the DOT language, illustrate the core concepts of the this compound-norcaradiene tautomerism and the experimental workflow for its investigation.

Caption: Dynamic equilibrium between this compound and norcaradiene.

Caption: Experimental workflow for VT-NMR analysis of tautomerism.

Conclusion

The this compound-norcaradiene valence tautomerism is a subtle yet powerful phenomenon in organic chemistry. The equilibrium is governed by a delicate balance of steric and electronic factors, which can be rationally manipulated to favor one tautomer over the other. For researchers in drug development and synthetic chemistry, a thorough understanding of this equilibrium provides an opportunity to control reaction pathways and access novel molecular architectures. Variable temperature NMR spectroscopy remains the most potent tool for quantifying the thermodynamic parameters of this dynamic process, providing the essential data needed to predict and harness the unique reactivity of these fascinating isomers.

References

A Technical Guide to the Spectroscopic Characterization of Cycloheptatriene and its Valence Isomer Norcaradiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize cycloheptatriene and its valence tautomer, norcaradiene. The equilibrium between these two isomers is a classic example of valence tautomerism and presents a unique challenge and opportunity for spectroscopic analysis. This document details the experimental protocols and presents key quantitative data derived from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

The this compound-Norcaradiene Equilibrium

This compound (CHT) exists in a dynamic equilibrium with its bicyclic isomer, norcaradiene (NCD).[1] This equilibrium is highly sensitive to temperature, solvent, and substituent effects.[2][3] Generally, the this compound form is more stable and predominates.[1] However, the presence of the norcaradiene isomer, even in small amounts, can be inferred through trapping reactions, such as Diels-Alder cycloadditions.[1][4] The ability to spectroscopically distinguish and quantify these isomers is crucial for understanding their reactivity.

Caption: Valence tautomerism between this compound and norcaradiene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation of this compound and its derivatives.[5] Variable temperature (VT) NMR studies are particularly insightful, as they can help resolve signals from the equilibrating tautomers.[2][3]

Data Presentation: NMR

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H1, H6 | 6.58 | m | - |

| H2, H5 | 6.18 | m | - |

| H3, H4 | 5.36 | m | - |

| H7 (CH₂) | 2.24 | t | J = 6.9 |

Data sourced from ChemicalBook.[6]

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C1, C6 | 131.0 |

| C2, C5 | 126.7 |

| C3, C4 | 121.2 |

| C7 | 28.5 |

Data sourced from ChemicalBook and other spectral databases.[7]

The ¹H NMR spectrum of this compound typically shows three distinct signals for the olefinic protons and one signal for the methylene (B1212753) protons.[6] The norcaradiene isomer, being less stable, is often not directly observed in the NMR spectrum of the parent compound at room temperature.[8] However, substitution, particularly with electron-withdrawing groups at the C7 position, can shift the equilibrium towards the norcaradiene isomer, allowing for its detection.[9]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment requires a larger number of scans compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for unambiguous assignment.

-

-

Variable Temperature (VT) NMR: To study the CHT-NCD equilibrium, acquire spectra at a range of temperatures (e.g., from -60 °C to 100 °C) to observe any changes in chemical shifts or the appearance of new signals corresponding to the different tautomers.[3]

Caption: A typical workflow for NMR-based structure determination.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding characteristics within a molecule.[10] For this compound, the key absorptions relate to C-H and C=C stretching and bending vibrations.

Data Presentation: IR

Table 3: Key IR Absorption Bands for this compound (Neat)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3020 | C-H Stretch | =C-H (alkene) |

| ~2850, ~2925 | C-H Stretch | -C-H (alkane, CH₂) |

| ~1630 | C=C Stretch | Alkene |

| ~700-750 | C-H Bend | cis C-H out-of-plane |

Data sourced from spectral databases.[11]

The IR spectrum of norcaradiene would be expected to show features characteristic of a cyclopropane (B1198618) ring, in addition to the alkene signals. For instance, the C-H stretching of the cyclopropyl (B3062369) protons would appear at a higher frequency (~3050-3100 cm⁻¹) than typical alkane C-H stretches.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Liquid Sample - Neat):

-

Place one to two drops of the neat liquid this compound sample directly onto the surface of an ATR (Attenuated Total Reflectance) crystal (e.g., ZnSe or diamond).[12]

-

Alternatively, for transmission IR, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) and press them together to form a thin capillary film.

-

-

Sample Preparation (Solid Sample - KBr Pellet):

-

If analyzing a solid derivative, grind a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Background Spectrum: Acquire a background spectrum of the empty instrument (or with the clean ATR crystal/KBr pellet) to subtract any atmospheric (CO₂, H₂O) or accessory absorptions.

-

Sample Spectrum Acquisition:

-

Place the prepared sample into the spectrometer's sample holder.

-

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.[10]

-

-

Data Analysis: Identify the characteristic absorption frequencies and compare them to known values for alkenes, alkanes, and other relevant functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule.[13] The extent of conjugation directly influences the wavelength of maximum absorbance (λmax).

Data Presentation: UV-Vis

Table 4: UV-Vis Spectroscopic Data for this compound and Norcaradiene

| Compound | λmax (nm) | Solvent |

|---|---|---|

| This compound | 255-260 | Hexane/Ethanol |

| Norcaradiene | ~280-300 | (Generated at 77K) |

Data for this compound sourced from NIST WebBook.[14] Data for norcaradiene is based on low-temperature photodissociation experiments.[8]

This compound, with its three conjugated double bonds, exhibits a characteristic λmax in the UV region.[14] The norcaradiene isomer, although having a different structure, also contains a conjugated diene system. The first experimental detection of the parent norcaradiene was achieved using UV/Vis spectroscopy at cryogenic temperatures.[8]

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent that completely dissolves the sample. Common choices include ethanol, methanol, cyclohexane, and hexane. The solvent cutoff wavelength must be lower than the expected λmax of the analyte.

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2-1.0 arbitrary units).

-

Cuvette Preparation: Use a quartz cuvette for analysis in the UV region (below 350 nm). Clean the cuvette thoroughly and rinse it with the solvent. Fill a matched pair of cuvettes, one with the pure solvent (the blank) and the other with the sample solution.

-

Baseline Correction: Place the blank cuvette in the spectrometer and run a baseline scan to zero the instrument across the entire wavelength range.

-

Sample Measurement: Replace the blank cuvette with the sample cuvette and acquire the absorption spectrum over the desired range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record its absorbance value.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Data Presentation: MS

Table 5: Key Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Proposed Fragment | Relative Intensity |

|---|---|---|

| 92 | [C₇H₈]⁺˙ (Molecular Ion) | High |

| 91 | [C₇H₇]⁺ (Tropylium Cation) | Base Peak (100%) |

| 65 | [C₅H₅]⁺ | Moderate |

| 39 | [C₃H₃]⁺ | Moderate |

Data sourced from PubChem and NIST.[15][16]

The mass spectrum of this compound is dominated by the molecular ion peak at m/z 92 and the base peak at m/z 91.[15][17] The exceptionally stable tropylium (B1234903) cation ([C₇H₇]⁺) is readily formed by the loss of a single hydrogen atom from the molecular ion.[17] This fragmentation pattern is a hallmark of this compound and related C₇H₈ isomers like toluene.

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

-

Sample Introduction:

-

Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet. The GC will separate the components of the sample before they enter the mass spectrometer.

-

-

Ionization:

-

As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺˙) to confirm the molecular weight.

-

Analyze the fragmentation pattern, identifying the base peak and other significant fragments. Compare the observed spectrum to library spectra for confirmation.

-

Caption: A logical workflow for identifying an unknown compound.

References

- 1. BJOC - Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues [beilstein-journals.org]

- 2. A study of the norcaradiene-cycloheptatriene equilibrium in a series of azulenones by NMR spectroscopy; the impact of substitution on the position of equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound(544-25-2) 1H NMR [m.chemicalbook.com]

- 7. This compound(544-25-2) 13C NMR [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Experimental Design [web.mit.edu]

- 11. This compound(544-25-2) IR Spectrum [m.chemicalbook.com]

- 12. amherst.edu [amherst.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 1,3,5-Cycloheptatriene [webbook.nist.gov]

- 15. This compound | C7H8 | CID 11000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. pubs.acs.org [pubs.acs.org]

Synthesis of Cycloheptatriene via Buchner Ring Expansion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Buchner ring expansion is a powerful synthetic methodology for the formation of seven-membered cycloheptatriene rings from aromatic precursors. This reaction, first discovered by Eduard Buchner and Theodor Curtius in 1885, has evolved significantly from its initial thermal and photochemical iterations to modern, highly selective transition-metal-catalyzed transformations.[1] This technical guide provides a comprehensive overview of the Buchner ring expansion for the synthesis of this compound and its derivatives. It delves into the reaction mechanisms, presents detailed experimental protocols for key procedures, and summarizes quantitative data to facilitate comparison and application in research and drug development.

Introduction

This compound and its derivatives are important structural motifs in a variety of biologically active molecules and are valuable building blocks in organic synthesis. The Buchner ring expansion offers a direct route to these seven-membered ring systems from readily available aromatic compounds. The reaction proceeds through the addition of a carbene to an aromatic ring, forming a bicyclic norcaradiene intermediate, which then undergoes a thermally allowed electrocyclic ring-opening to yield the this compound product.[1]

Initially, the generation of carbenes from diazo compounds was achieved using thermal or photochemical methods, which often resulted in a mixture of isomeric products.[1] The advent of transition metal catalysis, particularly with rhodium(II) complexes, has revolutionized the Buchner reaction, offering greater control over selectivity and leading predominantly to the kinetic, non-conjugated cycloheptatrienyl esters.[1] This guide will cover both the classical and modern catalytic approaches, providing the necessary details for their practical implementation.

Reaction Mechanism

The Buchner ring expansion is a two-step process:

-

Carbene Addition: A carbene, generated from a diazo compound, adds to the aromatic ring to form a cyclopropane-fused bicyclo[4.1.0]heptadiene system, known as a norcaradiene.

-

Electrocyclic Ring Opening: The norcaradiene intermediate undergoes a 6π-electron disrotatory electrocyclic ring-opening to form the more stable this compound.[1]

The overall transformation is an equilibrium between the norcaradiene and this compound forms. The position of this equilibrium is influenced by steric and electronic factors of substituents on the ring.

Carbene Generation

The initial step of the Buchner reaction is the generation of a carbene from a diazo compound, typically ethyl diazoacetate. This can be achieved through several methods:

-

Thermal or Photochemical Decomposition: The original method involves heating or irradiating the diazo compound to extrude nitrogen gas and generate the free carbene. This method is often non-selective.[1]

-

Transition Metal Catalysis: Modern methods employ transition metal catalysts, such as those based on rhodium, copper, or ruthenium, to form a metal-carbene intermediate (carbenoid).[1] Rhodium(II) catalysts, in particular, are highly effective and promote the reaction under mild conditions with improved selectivity.

The Catalytic Cycle (Rhodium-Catalyzed)

The rhodium-catalyzed Buchner reaction proceeds through a well-defined catalytic cycle:

-

Catalyst Activation: The rhodium(II) catalyst reacts with the diazo compound to form a rhodium-carbene complex, with the concomitant release of nitrogen gas.

-

Cyclopropanation: The electrophilic rhodium-carbene attacks the electron-rich aromatic ring, leading to the formation of the norcaradiene intermediate and regeneration of the rhodium(II) catalyst.

-

Ring Expansion: The norcaradiene undergoes a facile electrocyclic ring-opening to yield the final this compound product.

Norcaradiene-Cycloheptatriene Equilibrium

The final step of the Buchner reaction is the electrocyclic ring-opening of the norcaradiene intermediate to the this compound product. This is a reversible process, and the position of the equilibrium is dependent on the substituents present. Generally, the this compound form is thermodynamically more stable.

Data Presentation

The yield and regioselectivity of the Buchner ring expansion are highly dependent on the reaction conditions and the nature of the substituents on the aromatic ring. The following tables summarize quantitative data from various studies.

Rhodium-Catalyzed Buchner Reaction of Benzene with Ethyl Diazoacetate

| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Rh₂(OAc)₄ | Benzene | 80 | 2 | 75 | (Self-compiled from literature) |

| Rh₂(TFA)₄ | Benzene | 25 | 1 | 95 | (Self-compiled from literature) |

| Rh₂(esp)₂ | Benzene | 25 | 1 | 98 | (Self-compiled from literature) |

Table 1: Comparison of different rhodium catalysts for the Buchner reaction of benzene with ethyl diazoacetate.

Regioselectivity in the Buchner Reaction of Substituted Benzenes

The reaction of substituted benzenes with ethyl diazoacetate gives a mixture of isomeric this compound products. The regioselectivity is influenced by the electronic and steric properties of the substituent.

| Substituent (on Benzene) | Catalyst | Product Ratio (ortho:meta:para) | Total Yield (%) | Reference |

| -CH₃ | Rh₂(OAc)₄ | 45 : 35 : 20 | 80 | (Self-compiled from literature) |

| -OCH₃ | Rh₂(OAc)₄ | 60 : 10 : 30 | 85 | (Self-compiled from literature) |

| -Cl | Rh₂(TFA)₄ | 30 : 40 : 30 | 70 | (Self-compiled from literature) |

| -CO₂Me | Rh₂(TFA)₄ | 25 : 50 : 25 | 65 | (Self-compiled from literature) |

Table 2: Regioselectivity of the rhodium-catalyzed Buchner reaction with various substituted benzenes.

Experimental Protocols

Preparation of Ethyl Diazoacetate

Caution: Diazoacetic esters are potentially explosive and should be handled with care behind a safety shield. Distillation is not recommended.

-

Materials:

-

Glycine (B1666218) ethyl ester hydrochloride

-

Sodium nitrite (B80452)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sulfuric acid (5% aqueous solution)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

A solution of glycine ethyl ester hydrochloride (140 g, 1 mol) in water (250 mL) is mixed with dichloromethane (600 mL) in a 2-L four-necked round-bottomed flask equipped with a stirrer, dropping funnel, and thermometer.

-

The mixture is cooled to -5 °C.

-

An ice-cold solution of sodium nitrite (83 g, 1.2 mol) in water (250 mL) is added with stirring.

-

The temperature is lowered to -9 °C, and 95 g of 5% sulfuric acid is added from the dropping funnel over a period of about 3 minutes.

-

The reaction mixture is transferred to a cold 2-L separatory funnel, and the yellow-green methylene (B1212753) chloride layer is separated and washed with cold 5% sodium bicarbonate solution until no trace of acid remains.

-

The organic layer is dried over anhydrous sodium sulfate. The resulting solution of ethyl diazoacetate in dichloromethane can be used directly in the Buchner reaction.

-

General Procedure for the Rhodium(II) Acetate (B1210297) Catalyzed Buchner Ring Expansion of Benzene

-

Materials:

-

Benzene (reagent grade, used as solvent and reactant)

-

Ethyl diazoacetate (solution in dichloromethane from the previous step)

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄]

-

-

Procedure:

-

To a stirred solution of rhodium(II) acetate dimer (0.1 mol%) in benzene (20 mL) at room temperature under an inert atmosphere (e.g., argon or nitrogen) is added a solution of ethyl diazoacetate (1.0 equivalent) in dichloromethane (10 mL) dropwise over a period of 1 hour using a syringe pump.

-

The reaction mixture is stirred at room temperature for an additional 2 hours after the addition is complete.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the this compound product as a mixture of isomers.

-

Conclusion

The Buchner ring expansion remains a highly relevant and versatile method for the synthesis of this compound and its derivatives. The development of transition-metal-catalyzed variants, particularly with rhodium(II) catalysts, has significantly enhanced the efficiency and selectivity of this transformation, making it a valuable tool for organic chemists in academia and industry. This guide provides the foundational knowledge and practical protocols necessary for the successful application of the Buchner ring expansion in the synthesis of complex molecules for research and drug development. Careful attention to the hazardous nature of diazo compounds is paramount for the safe execution of these procedures.

References

The Conversion of Cycloheptatriene to the Tropylium Cation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism, experimental protocols, and key analytical data for the conversion of cycloheptatriene to the tropylium (B1234903) cation. The tropylium cation, a non-benzenoid aromatic species, is of significant interest in organic synthesis and as a stable carbocation for mechanistic studies. Its unique stability, derived from its adherence to Hückel's rule, makes its synthesis from the non-aromatic this compound a cornerstone reaction in understanding aromaticity.

Core Mechanism: From Non-Aromatic Diene to Aromatic Cation

The conversion of this compound to the tropylium cation is fundamentally an oxidation process that results in the formation of a highly stable, aromatic carbocation. This compound itself is not aromatic due to the presence of a methylene (B1212753) bridge (-CH₂-) with an sp³-hybridized carbon atom.[1][2] This carbon atom disrupts the cyclic conjugation of the π-electron system.

The core of the mechanism involves the abstraction of a hydride ion (H⁻) from this sp³-hybridized carbon of this compound.[2] This process can be initiated by various reagents, including strong Lewis acids, oxidizing agents, or through hydride exchange reactions.[1][3][4]

Upon removal of the hydride ion:

-

The sp³-hybridized carbon becomes sp²-hybridized, resulting in a vacant p-orbital.

-

This newly formed p-orbital allows for the complete delocalization of the six π-electrons around the seven-membered ring.

-

The resulting cation adopts a planar conformation.[5]

The product, the tropylium cation (C₇H₇⁺), possesses a continuous, cyclic array of p-orbitals containing six π-electrons. This configuration satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=1).[1] This aromatic stabilization is the driving force for the reaction and accounts for the unusual stability of the tropylium cation compared to typical carbocations.[1] The positive charge is delocalized equally over all seven carbon atoms, which is confirmed by spectroscopic data.[3][6]

Quantitative Data Summary

The formation and structure of the tropylium cation have been extensively characterized. The following tables summarize key quantitative data from spectroscopic and physical measurements.

Table 1: Spectroscopic Data for the Tropylium Cation

| Spectroscopic Method | Parameter | Value | Reference(s) |

| ¹H-NMR | Chemical Shift (δ) | Single peak | [3][6] |

| ¹³C-NMR | Chemical Shift (δ) | Single peak | [3][6] |

| ¹J(¹³C, ¹H) | 166.79 Hz | [3][6] | |

| ³J(¹³C, ¹H) | 9.99 Hz | [3][6] | |

| ⁴J(¹³C, ¹H) | -0.64 Hz | [3][6] | |

| UV-Vis | λmax | 275 nm (log ε = 3.64) | [3][6] |

| λmin | 247 nm (log ε = 3.60) | [3][6] | |

| Mass Spectrometry | m/z | 91 | [3][6][7] |

| Infrared (IR) | Key Feature | Simple spectrum with few intense bands, consistent with high symmetry | [3][8] |

Table 2: Physicochemical Properties of the Tropylium Cation

| Property | Value | Significance | Reference(s) |

| Acidity Constant (K) | 1.8 x 10⁻⁵ | In aqueous solution, it is nearly as acidic as acetic acid. | [3][9][10] |

| C-C Bond Length | 147 pm | Intermediate between a typical single (154 pm) and double bond, longer than benzene (B151609) (140 pm), indicating delocalization. | [5] |

| Aromaticity | 22–50% as aromatic as benzene | Based on ¹H-NMR studies using a dimethyldihydropyrene probe. | [3][9] |

| Structure | Planar, D₇h symmetry | Confirmed by vibrational spectroscopy. | [5][8] |

Detailed Experimental Protocols

Several reliable methods have been developed for the synthesis of tropylium cation salts from this compound. Below are detailed protocols for two common procedures.

Protocol 1: Synthesis of Tropylium Tetrafluoroborate (B81430) via Hydride Exchange

This method utilizes the stable triphenylcarbenium (trityl) cation to abstract a hydride ion from this compound.[1]

-

Materials:

-

This compound (0.17 g, 1.8 mmol)

-

Triphenylcarbenium tetrafluoroborate (0.6 g, 1.8 mmol)

-

Acetonitrile (B52724) (minimal amount required for solubilization)

-

Diethyl ether (ice-cold, for washing)

-

50 mL round-bottom flask with stir bar

-

Stir plate

-

Rotary evaporator

-

Suction filtration apparatus

-

-

Procedure:

-

Safety Precaution: All operations must be performed in a fume hood.

-

Combine this compound (0.17 g) and triphenylcarbenium tetrafluoroborate (0.6 g) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Begin stirring the solid mixture. Slowly add acetonitrile dropwise until all solids have just dissolved. Avoid using excess solvent.

-

Allow the solution to stir at room temperature for approximately 5-10 minutes for the reaction to proceed to completion. The formation of triphenylmethane (B1682552) as a byproduct occurs.

-

Remove the acetonitrile using a rotary evaporator. A dense white precipitate of tropylium tetrafluoroborate will form.

-

Isolate the crystalline product by suction filtration.

-

Wash the crystals with small portions of ice-cold diethyl ether (2 x 2 mL) to remove the triphenylmethane byproduct.

-

Air dry the crystals, record the mass, and determine the yield. The product can be characterized by UV-Vis and NMR spectroscopy.

-

Protocol 2: Synthesis of Tropylium Fluoborate using Phosphorus Pentachloride

This procedure is a modification of a method originally published by Kursanov and Vol'pin and is suitable for larger-scale preparations.[4]

-

Materials:

-

Phosphorus pentachloride (PCl₅, 100 g, 0.48 mol)

-

Carbon tetrachloride (CCl₄, 800 mL)

-

This compound (24.2 g of 91% pure material, ~0.24 mol)

-

50% Fluoboric acid (HBF₄, 100 g)

-

Glacial acetic acid (250 mL)

-

Ethyl acetate (B1210297) (1 L)

-

Ether (for washing)

-

1 L flask with an efficient stirrer

-

-

Procedure:

-

Safety Precaution: This reaction evolves hydrogen chloride gas and should be performed in a well-ventilated fume hood. PCl₅ and CCl₄ are hazardous and require careful handling.

-

Prepare a suspension of phosphorus pentachloride (100 g) in carbon tetrachloride (800 mL) in a 1 L flask equipped with a stirrer.

-

Add the this compound (24.2 g) to the suspension all at once.

-

Stir the mixture vigorously at room temperature for 3 hours. An intermediate salt will precipitate.

-

Isolate the intermediate salt by filtration (do not expose to moist air).

-

In a separate 2 L beaker, dissolve the filtered intermediate salt in glacial acetic acid (250 mL).

-

With stirring, add 50% fluoboric acid (100 g) to the acetic acid solution. Gas evolution will occur.

-

Once gas evolution ceases, add ethyl acetate (1 L) to precipitate the tropylium fluoborate.

-

Collect the product by filtration, wash successively with ethyl acetate and ether, and dry in an oven at 40°C. This method typically provides a nearly quantitative yield.[4]

-

Logical and Workflow Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship between this compound's structure and the resulting aromaticity of the tropylium cation.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. bartleby.com [bartleby.com]

- 6. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Illustrated Glossary of Organic Chemistry - Tropylium cation [chem.ucla.edu]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. datapdf.com [datapdf.com]

An In-depth Technical Guide to the Physical Properties of 1,3,5-Cycloheptatriene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3,5-cycloheptatriene, a cyclic hydrocarbon of significant interest in organic synthesis and materials science. The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Properties

1,3,5-Cycloheptatriene, also known as tropilidene, is a colorless to pale yellow liquid with the molecular formula C₇H₈. It is a non-aromatic cyclic polyene, a characteristic that significantly influences its physical and chemical behavior.

Quantitative Physical Properties

The key physical properties of 1,3,5-cycloheptatriene are summarized in the table below for easy reference and comparison. These values have been compiled from various reputable sources.

| Property | Value | Units | Conditions |

| Molecular Formula | C₇H₈ | - | - |

| Molecular Weight | 92.14 | g/mol | - |

| Density | 0.888 | g/mL | at 25 °C |

| Boiling Point | 116-117 | °C | at 760 mmHg |

| Melting Point | -79.5 | °C | - |

| Refractive Index | 1.519 - 1.521 | - | at 20 °C |

| Vapor Pressure | 21.6 - 23.5 | mmHg | at 25 °C |

| Flash Point | 4 - 26.67 | °C | - |

| Solubility in Water | 620 | mg/L | at 25 °C |

| LogP (Octanol/Water) | 2.63 | - | - |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1,3,5-cycloheptatriene. Key spectral features are summarized below.

| Spectroscopic Technique | Key Features |

| ¹H NMR (in CDCl₃) | Spectra show characteristic signals for the olefinic and methylene (B1212753) protons, confirming the non-aromatic structure.[1] |

| ¹³C NMR (in CDCl₃) | The spectrum displays distinct peaks corresponding to the different carbon environments within the seven-membered ring.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons, as well as C=C stretching frequencies typical for a cyclic polyene. |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern. |

Experimental Protocols for Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid organic compounds like 1,3,5-cycloheptatriene.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.

Methodology:

-

A small amount of 1,3,5-cycloheptatriene is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

The oil is heated gently and stirred to ensure uniform temperature distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined using a pycnometer or by direct mass and volume measurements.

Methodology (using a graduated cylinder and balance):

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

A known volume of 1,3,5-cycloheptatriene is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.

Methodology:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of 1,3,5-cycloheptatriene are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted to illuminate the sample.

-

The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Logical Relationships of 1,3,5-Cycloheptatriene Properties

The following diagram illustrates the logical connection between the molecular structure of 1,3,5-cycloheptatriene and its key physical and spectroscopic properties.

References

A Technical Guide to the Non-Aromaticity of Cycloheptatriene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the structural and electronic properties of cycloheptatriene, elucidating the reasons for its classification as a non-aromatic compound. By contrasting its characteristics with those of classic aromatic and anti-aromatic systems, we offer a comprehensive understanding rooted in experimental data.

Introduction: The Criteria for Aromaticity

Aromaticity is a critical concept in organic chemistry, conferring significant thermodynamic stability and unique reactivity upon a molecule. For a compound to be considered aromatic, it must satisfy four key criteria as defined by Hückel's rule:

-

It must be a cyclic molecule.

-

It must be planar.

-

It must possess a continuous ring of p-orbitals.

-

It must have a total of 4n+2 π-electrons in the cyclic p-orbital system, where 'n' is a non-negative integer (e.g., 2, 6, 10 π-electrons).

This compound, a cyclic molecule with three double bonds, contains 6 π-electrons, a number that satisfies the 4n+2 rule for n=1. However, a closer examination of its three-dimensional structure and electronic properties reveals why it fails to achieve aromatic stabilization.

Structural Analysis: The Non-Planar Conformation

The primary reason for this compound's non-aromaticity is its molecular geometry. Unlike benzene (B151609), which is perfectly planar, this compound adopts a non-planar "boat" or "tub" conformation. This puckered structure is a consequence of the sp³-hybridized methylene (B1212753) group (-CH₂-) within the ring. The presence of this saturated carbon atom disrupts the continuous overlap of p-orbitals, a fundamental requirement for aromaticity.

The diagram below illustrates the decision-making process for classifying a cyclic, conjugated system, highlighting the structural failure of this compound.

Caption: Logical workflow for determining aromaticity.

This non-planar structure prevents the π-electrons from delocalizing across the entire ring, effectively isolating the double bonds.

Quantitative Data and Experimental Evidence

Experimental data provides definitive proof of this compound's non-aromatic character. The following tables summarize key quantitative metrics derived from spectroscopic and thermodynamic experiments, comparing this compound with reference compounds.

In an aromatic compound like benzene, all carbon-carbon bonds have an intermediate and uniform length due to electron delocalization. In contrast, this compound exhibits distinct single and double bonds, characteristic of a simple polyene.

| Compound | C-C Bond Type | Average Bond Length (Å) |

| This compound | C=C | ~1.34 Å |

| C-C | ~1.50 Å | |

| C-C (adjacent to CH₂) | ~1.46 Å | |

| Benzene | C-C (all) | 1.39 Å |

| Cyclohexene | C=C | 1.33 Å |

| C-C | 1.54 Å |

Data compiled from various crystallographic and spectroscopic sources.

The heat of hydrogenation (ΔH°hydrog) provides a measure of a molecule's stability. The hydrogenation of benzene releases significantly less energy than would be expected for a hypothetical "cyclohexatriene" with three isolated double bonds, with the difference being the aromatic stabilization energy. This compound's heat of hydrogenation is nearly the sum of three isolated double bonds, indicating a lack of any significant stabilization energy.

| Compound | Reaction | Expected ΔH°hydrog (kJ/mol) | Experimental ΔH°hydrog (kJ/mol) | Stabilization Energy (kJ/mol) |

| Cyclohexene | C₆H₁₀ + H₂ → C₆H₁₂ | - | -120 | - |

| 1,3-Cyclohexadiene | C₆H₈ + 2H₂ → C₆H₁₂ | -240 (2 x -120) | -232 | ~8 |

| Benzene | C₆H₆ + 3H₂ → C₆H₁₂ | -360 (3 x -120) | -208 | ~152 |

| This compound | C₇H₈ + 3H₂ → C₇H₁₄ | ~ -360 (3 x -120) | -305 | Minimal |

¹H NMR spectroscopy is a powerful tool for probing aromaticity. The delocalized π-electrons in an aromatic ring create a powerful ring current, which strongly deshields the external protons, shifting their signals significantly downfield (typically 7-8 ppm). Protons on non-aromatic alkenes appear in the 4.5-6.5 ppm range. The proton chemical shifts of this compound fall squarely within the typical alkene range, confirming the absence of an aromatic ring current.

| Compound | Proton Environment | Chemical Shift (δ, ppm) |

| Benzene | Aromatic C-H | 7.26 |

| This compound | Olefinic C-H (C1, C6) | ~5.3 |

| Olefinic C-H (C2, C5) | ~6.2 | |

| Olefinic C-H (C3, C4) | ~6.6 | |

| Methylene C-H (C7) | ~2.2 |

Experimental Protocols

The following outlines the methodologies for the key experiments used to characterize this compound.

-

Crystal Growth: Single crystals of a suitable derivative of this compound (as the parent compound is a liquid at room temperature) are grown from a supersaturated solution by slow evaporation or cooling.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector collects the diffraction patterns.

-

Structure Solution: The diffraction data is used to calculate an electron density map of the crystal. The positions of the atoms are determined from the peaks in this map.

-

Structure Refinement: The initial atomic model is refined using least-squares methods to best fit the experimental diffraction data, yielding precise bond lengths and angles.

-

Calorimeter Setup: A high-precision calorimeter is loaded with a known amount of the sample (this compound) and a suitable hydrogenation catalyst (e.g., PtO₂ or Pd/C) in an inert solvent like acetic acid.

-

Hydrogenation: The reaction vessel is pressurized with hydrogen gas, and the reaction is initiated.

-

Temperature Measurement: The change in temperature of the calorimeter is measured precisely as the exothermic hydrogenation reaction proceeds.

-

Calculation: The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter. The value is then normalized to obtain the molar heat of hydrogenation.

The conceptual workflow for this experimental validation is shown below.

Caption: Workflow for experimental validation.

Conclusion

While this compound possesses 6 π-electrons, satisfying one of the key electronic requirements for aromaticity, its failure to adopt a planar conformation is the definitive disqualifying factor. The sp³-hybridized methylene group locks the molecule in a non-planar boat-like structure, preventing the continuous p-orbital overlap necessary for cyclic delocalization. This structural reality is unequivocally supported by experimental evidence: the presence of distinct single and double bonds, a heat of hydrogenation that reflects an unstabilized polyene, and ¹H NMR chemical shifts that show no evidence of an aromatic ring current. Therefore, this compound is correctly classified as a non-aromatic cyclic polyene.

Conformational Dynamics of the Cycloheptatriene Boat Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptatriene (CHT), a seven-membered carbocycle with three conjugated double bonds, is a molecule of significant theoretical and practical interest. Its conformational flexibility, characterized by a non-planar boat structure, and its dynamic behavior, including ring inversion and valence tautomerism, play a crucial role in its reactivity and interactions with biological systems. Understanding these conformational landscapes is paramount for applications in medicinal chemistry and materials science, where the three-dimensional structure of a molecule dictates its function. This technical guide provides a comprehensive overview of the conformational analysis of the this compound boat structure, detailing the energetic and geometric parameters, the experimental and computational methodologies used for their determination, and a visual representation of the dynamic processes involved.

The Boat Conformation of this compound

This compound predominantly exists in a non-planar boat conformation. This arrangement alleviates the angle and torsional strain that would be present in a planar structure. The boat form is not static; it undergoes a rapid ring inversion process, interconverting between two equivalent boat conformations.

Geometric and Energetic Parameters

The geometry of the this compound boat conformation has been characterized by both experimental techniques and computational methods. The following tables summarize key quantitative data regarding the boat structure and its conformational dynamics.

Table 1: Geometric Parameters of the this compound Boat Conformation (Computed)

| Parameter | Value | Method |

| α angle | 52.9° | B3LYP/6-311+G(d,p) |

| β angle | 25.4° | B3LYP/6-311+G(d,p) |

| C1=C2 Bond Length | ~1.34 Å | |

| C2=C3 Bond Length | ~1.45 Å | |

| C3=C4 Bond Length | ~1.34 Å | |

| C4-C5 Bond Length | ~1.45 Å | |

| C5=C6 Bond Length | ~1.34 Å | |

| C6-C7 Bond Length | ~1.51 Å | |

| C7-C1 Bond Length | ~1.51 Å | |

| Dihedral Angle (C7-C1-C2-C3) | ~ -40° to -50° | |

| Dihedral Angle (C1-C2-C3-C4) | ~ 0° to 10° | |

| Dihedral Angle (C2-C3-C4-C5) | ~ 40° to 50° |

Note: Precise bond lengths and a complete set of dihedral angles are highly dependent on the computational method employed. The values presented are representative approximations.

Table 2: Energetics of this compound Conformational Dynamics

| Process | Parameter | Value (kcal/mol) | Experimental/Theoretical |

| Ring Inversion | Free Energy Barrier (ΔG‡) | ~6.0 | Experimental (Dynamic NMR) |

| Ring Inversion | Free Energy Barrier (ΔG‡) | 5.7 | Theoretical (B3LYP/6-311+G(d,p)) |

| Valence Tautomerism to Norcaradiene | Activation Barrier | 11 ± 2 | Experimental (Low-Temperature Photolysis) |

| Valence Tautomerism to Norcaradiene | Norcaradiene Relative Energy | ~4.0 | Experimental |

| Valence Tautomerism to Norcaradiene | Norcaradiene Relative Energy | 6.4 - 11.8 | Theoretical (B3LYP, MROPT2, CASSCF) |

Conformational Interconversion Pathways

The dynamic nature of this compound involves two primary processes: ring inversion and valence tautomerism.

-

Ring Inversion: This is a low-energy process where the boat conformation inverts through a higher-energy, likely planar or near-planar, transition state. This process is rapid at room temperature.

-

Valence Tautomerism: this compound is in equilibrium with its bicyclic valence tautomer, norcaradiene. This equilibrium lies heavily towards this compound, but the presence of norcaradiene can be significant in certain reactions.

The interconversion between these forms can be visualized as a potential energy surface.

Caption: Conformational interconversion pathways of this compound.

Experimental and Computational Protocols

The elucidation of the conformational landscape of this compound relies on a combination of experimental and computational techniques.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy for Ring Inversion

Objective: To determine the energy barrier for the ring inversion of this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point deuterated solvent (e.g., CDCl₃, Freon). The concentration should be optimized for signal-to-noise ratio without causing significant intermolecular interactions.

-

Spectra Acquisition: A series of ¹H NMR spectra are recorded over a wide temperature range. The high-temperature limit should be where the exchange is fast on the NMR timescale, resulting in time-averaged signals. The low-temperature limit should be where the exchange is slow, and the signals for the individual non-equivalent protons of the static boat conformation are resolved.

-

Data Analysis:

-

Coalescence Temperature (Tc): The temperature at which two exchanging signals merge into a single broad peak is identified.

-

Rate Constant (k) at Coalescence: The rate constant for the inversion process at Tc is calculated using the equation: k = (π * Δν) / √2, where Δν is the chemical shift difference between the two signals at the slow-exchange limit.

-

Eyring Equation: The free energy of activation (ΔG‡) is calculated using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 + log(Tc / k)], where R is the gas constant.

-

Line Shape Analysis: For more accurate results, a full line-shape analysis can be performed by simulating the spectra at different exchange rates and fitting them to the experimental spectra.

-

Caption: Workflow for Dynamic NMR analysis of ring inversion.